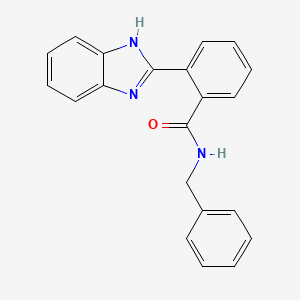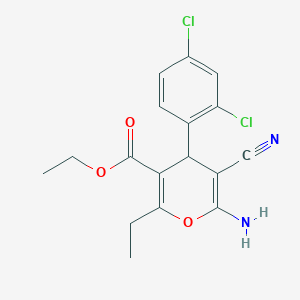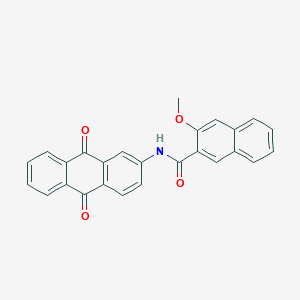![molecular formula C19H24N4O2 B5222862 [4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]-(2-methoxy-4-methylphenyl)methanone](/img/structure/B5222862.png)
[4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]-(2-methoxy-4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]-(2-methoxy-4-methylphenyl)methanone is a complex organic compound that features a piperazine ring substituted with a dimethylpyrazine group and a methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]-(2-methoxy-4-methylphenyl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity . These methods are advantageous for scaling up the production while maintaining the structural integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
[4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]-(2-methoxy-4-methylphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, [4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]-(2-methoxy-4-methylphenyl)methanone is studied for its potential as an antimicrobial agent. Its derivatives have shown activity against various bacterial strains .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for treating conditions such as bacterial infections and neurological disorders due to its interaction with specific biological targets .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of [4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]-(2-methoxy-4-methylphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: These compounds share the piperazine ring structure and exhibit a wide range of biological activities, including antiviral, antipsychotic, and antimicrobial properties.
Pyrazine derivatives: These compounds contain the pyrazine ring and are known for their antimicrobial and anti-tubercular activities.
Uniqueness
What sets [4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]-(2-methoxy-4-methylphenyl)methanone apart is its combination of both piperazine and pyrazine moieties, which may confer unique biological activities and chemical properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties.
Properties
IUPAC Name |
[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]-(2-methoxy-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-5-6-16(17(11-13)25-4)19(24)23-9-7-22(8-10-23)18-15(3)20-12-14(2)21-18/h5-6,11-12H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZDQJMGYUIBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CN=C3C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5222779.png)
![1-bromo-4-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5222794.png)
![METHYL 3-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5222795.png)

![Ethyl 3-[[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzoyl]amino]propanoate](/img/structure/B5222818.png)
![1-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]phenyl]ethanone](/img/structure/B5222825.png)

![(4Z)-1-(4-methylphenyl)-4-[(2-prop-2-enoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5222849.png)
![[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](furan-2-yl)methanone](/img/structure/B5222850.png)
![1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B5222851.png)
![(5E)-1-[4-[(2-chlorophenyl)methoxy]phenyl]-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5222859.png)


![(5Z)-5-{[2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5222888.png)
